molecular formula C13H12ClOSi B14654347 CID 70452135

CID 70452135

Cat. No.: B14654347
M. Wt: 247.77 g/mol
InChI Key: MJTNFWKUSJOGBZ-UHFFFAOYSA-N
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Description

CID 70452135 (hereafter referred to by its PubChem identifier) is a compound cataloged in the PubChem database. This absence precludes a definitive introduction to the compound. PubChem entries typically include molecular formulas, structural diagrams, and physicochemical properties, but none of the evidence explicitly describes this compound.

Properties

Molecular Formula

C13H12ClOSi

Molecular Weight

247.77 g/mol

InChI

InChI=1S/C13H12ClOSi/c14-11-15-16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

MJTNFWKUSJOGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 70452135 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of phenyl-containing diamine substances, oxygen-containing heterocyclic compounds, polyamino organic matter, active group-containing compounds, end-capping reagents, and solvents. The process typically involves dissolving the phenyl-containing diamine substance and other reactants in a medium-high boiling point solvent, followed by a series of reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

CID 70452135 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions may vary, including temperature, pressure, and solvent choice, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 70452135 has a wide range of scientific research applications, including:

Mechanism of Action

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and researchers, contributing to advancements in chemistry, biology, medicine, and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 70452135 lacks explicit data, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below is a generalized approach based on methodologies and examples from the provided sources:

Structural Comparison

  • Example Framework : compares substrates and inhibitors like taurocholic acid (CID 6675) and betulin (CID 72326) using 2D/3D overlays to highlight structural similarities and differences in steroid backbones or functional groups . Similarly, illustrates oscillatoxin derivatives (CIDs 101283546, 185389) to show how methylation or hydroxylation alters bioactivity .
  • Hypothetical Application to this compound: If this compound belongs to a known chemical class (e.g., flavonoids, alkaloids), its structure could be compared to related compounds using tools like PubChem’s "Similar Compounds" feature or computational docking studies.

Functional and Pharmacological Comparison

  • Example from Chemotherapy-Induced Diarrhea (CID) : and discuss "CID" (chemotherapy-induced diarrhea) and compare treatments like octreotide (a synthetic hormone) with herbal formulations (e.g., Xianglian Wan, Fuzi Lizhong Wan) . While unrelated to the compound this compound, this demonstrates how functional comparisons require clear contextual alignment.
  • Mass Spectrometry Techniques : –18 compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for analyzing compounds like sulfonamides or ubiquitinated proteins. These studies emphasize that CID generates stable fragments for structural elucidation, whereas ETD preserves post-translational modifications .

Data Table for Hypothetical Comparison

Compound PubChem CID Molecular Formula Key Functional Groups Bioactivity
Hypothetical Analog 1 6675 C₂₆H₄₅NO₇S Sulfonic acid, steroid Bile acid transporter inhibition
Hypothetical Analog 2 72326 C₃₀H₅₀O₂ Triterpenoid, hydroxyl Antiviral, anti-inflammatory
This compound Data missing Data missing Data missing Data missing

Research Findings and Limitations

  • Key Gaps: The absence of data for this compound in the evidence highlights challenges in conducting a rigorous comparison. For example: Structural data (e.g., GC-MS profiles in ) are critical for identifying analogs but are unavailable for this compound .
  • Methodological Insights : and emphasize reproducibility in analytical chemistry, requiring detailed protocols for compound characterization . Without such protocols for this compound, comparisons remain speculative.

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